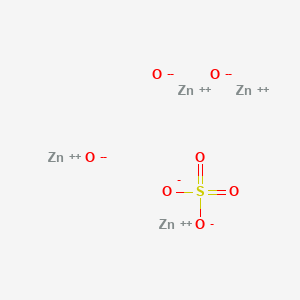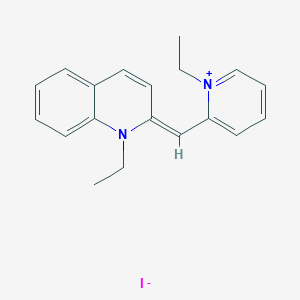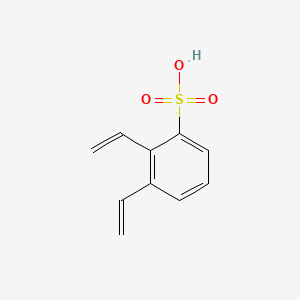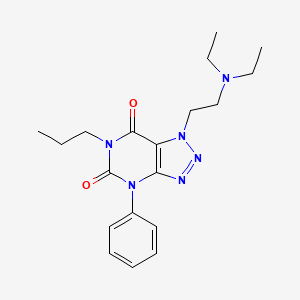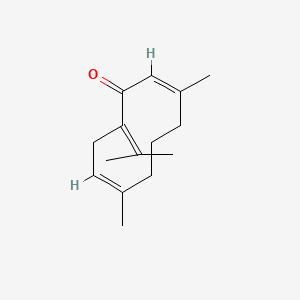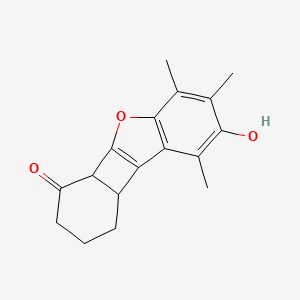
Petrosynol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petrosynol is a polyacetylene compound with the molecular formula C30H40O4. It was first isolated in 1987 from the marine sponge Petrosia ficiformis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of petrosynol involves the use of polyacetylene precursors. One common method is the asymmetric transfer hydrogenation of ynones using a chiral ruthenium(II) catalyst in 2-propanol as the hydrogen donor . This method delivers the corresponding alkynylcarbinols in high yields and high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Petrosynol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polyacetylene chain, leading to different structural isomers.
Substitution: Substitution reactions can introduce different functional groups into the polyacetylene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Petrosynol serves as a model compound for studying polyacetylene chemistry and its reactivity.
Biology: It has been investigated for its role in chemical communication among marine organisms.
Industry: The unique chemical properties of this compound make it a potential candidate for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of petrosynol involves its interaction with various molecular targets. One notable target is protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin and leptin signaling pathways. This compound inhibits PTP1B activity, which may have implications for treating conditions like type 2 diabetes and obesity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopetrosynol: A diastereomer of this compound with similar biological activities.
Adociacetylene D: Another polyacetylene compound isolated from marine sponges.
Petrosterol: A sterol compound with a similar polyacetylene backbone.
Uniqueness of this compound
This compound is unique due to its specific polyacetylene structure and its potent biological activities. Its ability to inhibit PTP1B sets it apart from other similar compounds, making it a valuable subject for further research .
Propriétés
Numéro CAS |
111554-19-9 |
|---|---|
Formule moléculaire |
C30H40O4 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
(3S,4E,14S,15Z,17R,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,14,17,28-tetrol |
InChI |
InChI=1S/C30H40O4/c1-3-27(31)21-17-13-9-5-7-11-15-19-23-29(33)25-26-30(34)24-20-16-12-8-6-10-14-18-22-28(32)4-2/h1-2,17-18,21-22,25-34H,5-16H2/b21-17+,22-18+,26-25-/t27-,28-,29-,30+/m1/s1 |
Clé InChI |
XSMIHZSZZNCCEL-QDAXDSGISA-N |
SMILES isomérique |
C#C[C@@H](O)/C=C/CCCCCCC#C[C@H](O)/C=C\[C@H](O)C#CCCCCCC/C=C/[C@H](O)C#C |
SMILES canonique |
C#CC(C=CCCCCCCC#CC(C=CC(C#CCCCCCCC=CC(C#C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


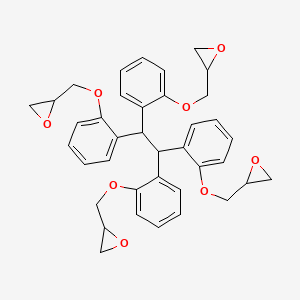
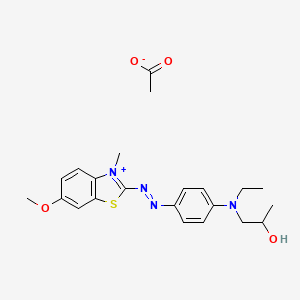
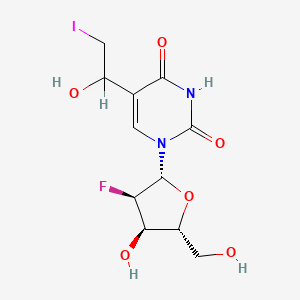

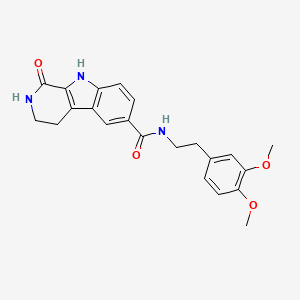
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
